molecular formula C23H40O2 B1205745 Resorcinin CAS No. 69505-74-4

Resorcinin

Cat. No.: B1205745
CAS No.: 69505-74-4
M. Wt: 348.6 g/mol
InChI Key: OSVNQUBJWRJOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resorcinin is a natural product found in Flavobacterium johnsoniae with data available.

Scientific Research Applications

Medical Applications

Dermatological Uses

Resorcinol is primarily used in dermatology for treating various skin disorders due to its antiseptic and keratolytic properties. It is effective against conditions such as:

  • Acne : Resorcinol helps reduce acne lesions by promoting the shedding of dead skin cells and preventing clogged pores.
  • Seborrheic Dermatitis : It alleviates symptoms by reducing inflammation and scaling.
  • Psoriasis : The compound aids in the management of psoriasis by promoting skin cell turnover .

Clinical studies have documented the effectiveness of resorcinol in topical formulations. For instance, a case report highlighted the severe consequences of oral ingestion, including respiratory failure and metabolic acidosis, underscoring the importance of proper application .

Pharmacological Mechanisms

Resorcinol acts by inhibiting peroxidase enzymes involved in thyroid hormone synthesis, which can lead to goiter in sensitive individuals. Its mechanism includes the precipitation of proteins in the skin, contributing to its therapeutic effects in treating dermatological conditions .

Industrial Applications

Adhesives and Sealants

In industrial settings, resorcinol is widely used as an adhesive due to its strong bonding capabilities and resistance to moisture. Key applications include:

  • Rubber Adhesives : It is essential in the tire industry for bonding rubber with reinforcing materials like nylon and fiberglass.
  • Wood Glue : Resorcinol-based adhesives are favored for their waterproof properties, making them suitable for marine applications .

Case Studies

Several studies have explored the applications and effects of resorcinol:

  • Toxicological Studies : Research has indicated that while resorcinol is effective therapeutically, it can pose risks when misused. A toxicological review presented findings from animal studies showing that high doses led to central nervous system stimulation and other adverse effects .
  • Human Exposure Reports : Case reports have documented severe reactions to accidental ingestion, emphasizing the need for caution in handling products containing resorcinol .

Comparative Table of Applications

Application AreaSpecific UsesMechanism of Action
Dermatology Acne treatment, psoriasis managementAntiseptic action; promotes skin cell turnover
Industrial Adhesives Tire manufacturing, wood bondingStrong bonding; waterproof properties
Pharmaceuticals Topical antiseptics for skin infectionsInhibition of peroxidases; protein precipitation

Properties

CAS No.

69505-74-4

Molecular Formula

C23H40O2

Molecular Weight

348.6 g/mol

IUPAC Name

2-(9-methyldecyl)-5-(4-methylpentyl)benzene-1,3-diol

InChI

InChI=1S/C23H40O2/c1-18(2)12-9-7-5-6-8-10-15-21-22(24)16-20(17-23(21)25)14-11-13-19(3)4/h16-19,24-25H,5-15H2,1-4H3

InChI Key

OSVNQUBJWRJOER-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O

Canonical SMILES

CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O

Key on ui other cas no.

69505-74-4

Synonyms

resorcinin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resorcinin
Reactant of Route 2
Resorcinin
Reactant of Route 3
Resorcinin
Reactant of Route 4
Resorcinin
Reactant of Route 5
Resorcinin
Reactant of Route 6
Reactant of Route 6
Resorcinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.